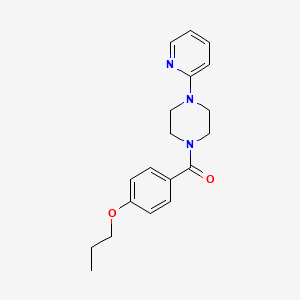
1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine, also known as P4MP, is a chemical compound that has been studied extensively for its potential therapeutic applications. P4MP belongs to the class of piperazine derivatives and has been found to exhibit promising properties in the field of medicinal chemistry.
Mechanism of Action
1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine acts as a selective agonist for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and behavior. By binding to these receptors, 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine can modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine, which play a crucial role in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine can induce a wide range of biochemical and physiological effects, including increased levels of serotonin, enhanced cognitive function, and improved mood. 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine has also been found to exhibit anxiolytic and antidepressant-like effects in animal models, which suggests its potential as a therapeutic agent for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine is its high potency and selectivity for the 5-HT1A and 5-HT2A receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine is its relatively short half-life, which may limit its use in long-term studies.
Future Directions
There are several potential future directions for the study of 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine, including the development of more potent and selective analogs, the investigation of its therapeutic potential in various neurological disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of novel drug delivery systems may help to overcome some of the limitations associated with the use of 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine in clinical settings.
Synthesis Methods
The synthesis of 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine involves the reaction of 4-propoxybenzoyl chloride with 2-pyridinylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and typically yields 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine in good to excellent yields.
Scientific Research Applications
1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to exhibit potent serotonin receptor agonist activity, which makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
(4-propoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-2-15-24-17-8-6-16(7-9-17)19(23)22-13-11-21(12-14-22)18-5-3-4-10-20-18/h3-10H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKKPVNYBDQPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5491176.png)
![2-tert-butyl-6-[2-(2-ethoxyethoxy)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5491179.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5491184.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5491188.png)
![3-[(2-methoxy-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5491193.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5491198.png)

![N-[1-(8-hydroxy-5-nitro-7-quinolinyl)-3-phenyl-2-propen-1-yl]propanamide](/img/structure/B5491213.png)

![2-[(2,4-dinitrophenyl)amino]benzoic acid](/img/structure/B5491228.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-isopropyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5491230.png)
![N-[4-(4-pyridinylmethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5491240.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-5-chloropyrimidin-2-amine](/img/structure/B5491246.png)